3-Methyl-4-(thiophen-3-yl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15NS |
|---|---|
Molecular Weight |
181.30 g/mol |
IUPAC Name |
3-methyl-4-thiophen-3-ylpiperidine |
InChI |
InChI=1S/C10H15NS/c1-8-6-11-4-2-10(8)9-3-5-12-7-9/h3,5,7-8,10-11H,2,4,6H2,1H3 |
InChI Key |
SSJDKWOGLCNCDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCC1C2=CSC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methyl 4 Thiophen 3 Yl Piperidine and Its Analogs
Strategies for Piperidine (B6355638) Ring Construction
The piperidine scaffold is a ubiquitous feature in pharmaceuticals and natural products. researchgate.net Its synthesis has been the subject of extensive research, leading to a diverse array of methods for its construction.
One of the most direct methods for synthesizing piperidines is the reduction of corresponding pyridine (B92270) precursors. tandfonline.com Catalytic hydrogenation is a powerful tool for this transformation, utilizing various metal catalysts to achieve high yields. asianpubs.org The choice of catalyst and reaction conditions is crucial, especially when other reducible functional groups are present in the molecule. researchgate.net
Catalysts such as Platinum(IV) oxide (PtO₂), Rhodium on carbon, and Palladium-based systems are commonly employed. asianpubs.orgdicp.ac.cn For instance, substituted pyridines can be hydrogenated using PtO₂ in glacial acetic acid under hydrogen pressure (50 to 70 bar) to yield the corresponding piperidine derivatives. asianpubs.org The reduction of pyridinium (B92312) salts, which are activated forms of pyridines, can also be achieved using transfer hydrogenation with a formic acid/triethylamine mixture and a rhodium catalyst. dicp.ac.cn This method avoids the need for high-pressure hydrogen gas. dicp.ac.cn Milder conditions can sometimes be achieved using borane-ammonia (H₃N-BH₃) with a Ruthenium catalyst for the transfer hydrogenation of pyridines. organic-chemistry.org
| Catalyst System | Hydrogen Source | Substrate | Key Features | Reference |
|---|---|---|---|---|
| PtO₂ (Adams' catalyst) in Glacial Acetic Acid | H₂ gas (50-70 bar) | Substituted Pyridines | Effective for a range of substituted pyridines. | asianpubs.org |
| [RhCp*Cl₂]₂ / KI | Formic acid/triethylamine | N-benzylpyridinium salts | Transfer hydrogenation avoids high-pressure H₂. | dicp.ac.cn |
| RuCl₃·xH₂O | Borane-ammonia (H₃N-BH₃) | Pyridines, Quinolines | Metal-catalyzed transfer hydrogenation. | organic-chemistry.org |
| Pd/C with Ammonium (B1175870) Formate | Ammonium Formate | Pyridine N-oxides | Simple procedure with high yields under mild conditions. | organic-chemistry.org |
Intramolecular cyclization represents a versatile strategy for constructing the piperidine ring, allowing for the formation of complex substitution patterns. nih.gov These methods involve forming a key carbon-nitrogen or carbon-carbon bond on a linear precursor to close the six-membered ring.
Various strategies fall under this category, including:
Radical-mediated cyclization : Cobalt(II) catalysts can facilitate the intramolecular cyclization of linear amino-aldehydes. nih.gov
Oxidative amination of alkenes : Gold(I) or Palladium catalysts can be used for the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov
Electroreductive cyclization : The reaction of imines with terminal dihaloalkanes in a flow microreactor can produce piperidine derivatives. beilstein-journals.org This method involves the electrochemical reduction of the imine to form a radical anion, which then initiates the cyclization cascade. beilstein-journals.org
| Reaction Type | Key Reagents/Catalysts | Precursor Type | Reference |
|---|---|---|---|
| Radical-Mediated Cyclization | Cobalt(II) catalyst | Linear amino-aldehydes | nih.gov |
| Oxidative Amination | Gold(I) or Palladium catalyst, Iodine(III) oxidizing agent | Alkenyl amines | nih.gov |
| Electroreductive Cyclization | Flow microreactor, cathode | Imines and terminal dihaloalkanes | beilstein-journals.org |
| Aza-Sakurai Cyclization | Acid-mediated | Allylic amines with ketones or aldehydes | nih.gov |
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. acs.orgresearchgate.net MCRs are particularly valuable for generating libraries of structurally diverse molecules, such as polysubstituted piperidines, for biological screening. acs.orgajchem-a.com
One notable example is the tandem aza[4+2]cycloaddition/allylboration reaction. acs.org A four-component variant of this reaction can be performed between 3-boronoacrolein, a hydrazine, a maleimide, and an aldehyde to construct complex piperidine scaffolds without the need to pre-form the intermediate azabutadiene component. acs.org Other MCRs, such as those involving Diels-Alder reactions of 2-azadienes, also provide access to densely functionalized piperidone cores. researchgate.net
| Component 1 | Component 2 | Component 3 | Component 4 | Resulting Scaffold |
|---|---|---|---|---|
| 3-Boronoacrolein | Hydrazine | N-substituted Maleimide | Aldehyde | Polysubstituted Piperidine |
The Mannich reaction is a classic and powerful method for C-C bond formation and is frequently used to synthesize piperidin-4-ones, which are versatile intermediates for 3-Methyl-4-(thiophen-3-yl)piperidine and its analogs. nih.govmdma.ch The typical reaction involves the condensation of a ketone (such as ethyl methyl ketone), an aldehyde (often an aromatic aldehyde), and an amine source like ammonium acetate (B1210297). nih.govresearchgate.net
This one-pot synthesis allows for the construction of the 2,6-diaryl-3-methyl-4-piperidone core structure. nih.gov By choosing a thiophene-based aldehyde, the thiophenyl group can be incorporated directly at the 2- or 6-position of the piperidone ring. The 3-methyl substituent originates from the use of ethyl methyl ketone as the ketone component. nih.gov The reaction is often carried out in ethanol, and using acetic acid as a solvent has been shown to improve yields and ease of product isolation. mdma.ch
| Ketone Component | Aldehyde Component | Amine Source | Product |
|---|---|---|---|
| Ethyl methyl ketone | Substituted aromatic aldehyde | Ammonium acetate | 2,6-Diaryl-3-methyl-4-piperidone |
| Acetone | Aromatic aldehyde | Primary amine | 1-Alkyl-2,6-diaryl-4-piperidone |
The synthesis of single-enantiomer piperidines is of great importance for pharmaceutical applications. Chemo-enzymatic methods, which combine chemical synthesis with biocatalytic steps, offer an effective route to enantiopure compounds. nih.gov
Enzymatic kinetic resolution is a common strategy. nih.govnih.gov This involves the use of enzymes, such as lipases, to selectively acylate one enantiomer of a racemic piperidine derivative, allowing for the separation of the two. acs.orgresearchgate.net For example, lipase (B570770) from Pseudomonas fluorescens can be used for the highly enantioselective acylation of racemic piperidine hydroxy esters. researchgate.net Another approach involves a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This method has been applied to the synthesis of key intermediates for several drugs. nih.gov
| Enzyme/System | Reaction Type | Substrate | Outcome | Reference |
|---|---|---|---|---|
| Lipase (e.g., Toyobo LIP-300) | Kinetic Resolution (Acylation) | Racemic piperidine atropisomers | Separation of enantiomers | acs.org |
| Pig liver esterase | Kinetic Resolution (Hydrolysis) | Racemic piperidine esters | Enantioselective hydrolysis | nih.gov |
| Amine Oxidase (6-HDNO) / Ene-Imine Reductase (EneIRED) | Deracemization Cascade | N-substituted tetrahydropyridines | Stereo-defined 3- and 3,4-substituted piperidines | nih.gov |
Approaches to Thiophene (B33073) Ring Formation and Functionalization
The thiophene ring is an aromatic heterocycle that serves as a key structural component in many materials and pharmaceuticals. bohrium.com Its synthesis can be achieved through various classical and modern methods.
Classic methods often involve the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent.
Paal-Knorr Thiophene Synthesis : This involves heating a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. rroij.compharmaguideline.comwikipedia.org
Gewald Aminothiophene Synthesis : This base-catalyzed condensation of a ketone with a β-acetonitrile, followed by cyclization with elemental sulfur, yields 2-aminothiophenes. pharmaguideline.comwikipedia.org
Hinsberg Synthesis : This method uses diketones and a sulfurizing agent to form the thiophene ring.
More recent approaches often rely on the cyclization of functionalized alkyne precursors. mdpi.com These methods can be promoted by bases or catalyzed by metals and offer a high degree of regioselectivity and atom economy. mdpi.com For example, iodocyclization of sulfur-containing alkynes provides a direct route to iodine-containing thiophenes, which are valuable intermediates for further functionalization via cross-coupling reactions like the Suzuki reaction. mdpi.comorganic-chemistry.orgnih.gov Functionalization of a pre-existing thiophene ring is also common. Deprotonation with a strong base like butyllithium (B86547) generates 2-lithiothiophene, a potent nucleophile that can react with various electrophiles to introduce substituents onto the ring. rroij.comwikipedia.org
| Method Name | Key Reactants | Sulfur Source | Product Type | Reference |
|---|---|---|---|---|
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | P₄S₁₀, Lawesson's reagent | Substituted thiophenes | rroij.comwikipedia.org |
| Gewald Synthesis | Ketone, α-cyanoester | Elemental Sulfur (S₈) | 2-Aminothiophenes | pharmaguideline.comwikipedia.org |
| Hinsberg Synthesis | Diketones | P₂S₅ | Thiophene derivatives | |
| Iodocyclization | S-containing alkynes | Iodine source (e.g., I₂) | Iodinated thiophenes | mdpi.comorganic-chemistry.org |
Construction of Thiophene Ring from Non-Heterocyclic Precursors
The formation of the thiophene nucleus from acyclic precursors is a foundational aspect of this synthetic challenge. Several classical and modern methods are available for this purpose.
One of the most established methods is the Paal-Knorr thiophene synthesis , which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. The versatility of this method allows for the preparation of a wide array of substituted thiophenes by varying the substituents on the starting dicarbonyl compound.
Another significant approach is the Fiesselmann thiophene synthesis , which provides a regioselective route to 3-hydroxy- or 3-alkoxythiophene-2-carboxylates. This method utilizes the reaction of β-keto esters with thioglycolic acid derivatives.
The Gewald aminothiophene synthesis is a multicomponent reaction that has become a cornerstone for the preparation of 2-aminothiophenes. This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. The operational simplicity and the diversity of accessible products make the Gewald synthesis a highly attractive method.
| Method | Precursors | Key Reagents | Product Type |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Phosphorus pentasulfide, Lawesson's reagent | Substituted thiophenes |
| Fiesselmann Synthesis | β-Keto esters, Thioglycolic acid derivatives | Base | 3-Hydroxy/alkoxythiophene-2-carboxylates |
| Gewald Synthesis | Ketone/aldehyde, α-Cyanoester, Sulfur | Base (e.g., morpholine) | 2-Aminothiophenes |
Modern Multicomponent Reactions for Substituted Thiophenes
Multicomponent reactions (MCRs) have gained prominence in synthetic chemistry due to their efficiency in building molecular complexity in a single step. For the synthesis of substituted thiophenes, several modern MCRs have been developed.
The Gewald reaction itself is a prime example of a multicomponent approach. Recent advancements have focused on expanding its scope and improving its environmental footprint. For instance, the use of heterogeneous catalysts, such as an eggshell/Fe3O4 biocatalyst, has been reported to facilitate the synthesis of 2-amino thiophene derivatives under microwave irradiation in ethanol, offering high yields in short reaction times. acs.org Solvent-free conditions have also been explored, contributing to the sustainability of these synthetic protocols. acs.org
Beyond the Gewald reaction, other novel multicomponent strategies have emerged. These often involve domino reactions that assemble tetrasubstituted thiophenes from simple starting materials, mediated by organocatalysts like DABCO. researchgate.net These methods are characterized by their high atom economy and the ability to generate diverse libraries of thiophene derivatives.
Regioselective Functionalization of Thiophene Rings
Achieving the desired substitution pattern on the thiophene ring is crucial for the synthesis of this compound. Regioselective functionalization of a pre-formed thiophene ring is a powerful strategy to introduce substituents at specific positions.
A notable advancement in this area is the sequential C-H functionalization of thiophenes. By employing a pH-sensitive directing group, it is possible to control the regioselectivity of C-H activation pathways, providing access to 2,3,4- and 2,4,5-substituted thiophenes. acs.orgnih.gov This method allows for the directed functionalization at one position, followed by a non-directed functionalization at another, offering a versatile tool for creating complex substitution patterns. acs.orgnih.gov For instance, a directing group can guide arylation to a specific position, and by altering the pH, the directing effect can be "switched off" to allow for functionalization at another site based on the inherent reactivity of the thiophene ring. acs.orgnih.gov
Metal-catalyzed cross-coupling reactions are also instrumental in the regioselective functionalization of thiophenes. Palladium-catalyzed reactions, in particular, have been extensively used to form C-C and C-heteroatom bonds at specific positions of the thiophene ring.
Coupling Strategies for Piperidine-Thiophene Hybrid Systems
The union of the piperidine and thiophene moieties is a critical step in the synthesis of the target compound. This can be achieved through direct C-C bond formation or by employing a linker.
Direct C-C Coupling Methodologies
Direct C-C coupling reactions are a powerful tool for connecting the piperidine and thiophene rings. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Kumada reactions, are widely used for the formation of biaryl and heteroaryl-aryl bonds.
In the context of this compound, a Suzuki coupling could be envisioned between a 3-boronic acid or ester derivative of thiophene and a 4-halopiperidine derivative. The efficiency of such reactions is often high, and they tolerate a wide range of functional groups.
Similarly, a Negishi coupling of a 4-piperidylzinc iodide with an aromatic halide, such as 3-bromothiophene, cocatalyzed by palladium and copper(I), provides a direct route to 4-arylpiperidines. nih.gov
| Coupling Reaction | Piperidine Substrate | Thiophene Substrate | Catalyst System |
| Suzuki Coupling | 4-Halopiperidine | 3-Thiopheneboronic acid/ester | Palladium catalyst, Base |
| Negishi Coupling | 4-Piperidylzinc iodide | 3-Bromothiophene | Palladium/Copper(I) cocatalyst |
Linker-Mediated Connection Strategies
In some synthetic strategies, a linker can be used to connect the piperidine and thiophene rings. This approach can be advantageous for modulating the properties of the final molecule or for facilitating the synthesis.
An example of a linker-mediated approach can be seen in the synthesis of thiophene piperazine-carbamate hybrids, where a carbamate (B1207046) group serves as the linker. researchgate.net While this example involves a piperazine (B1678402) ring, the principle can be extended to piperidine systems. The general architecture would involve a thiophene core, a piperidine base, and a linking moiety connecting the two.
Another strategy involves the synthesis of piperidine-linked thiophene[3,2-d]pyrimidine derivatives. In these molecules, the piperidine ring is attached to the thiophene-fused pyrimidine (B1678525) system, illustrating a more complex linker-mediated connection.
Stereoselective Synthesis of this compound Stereoisomers
The presence of two stereocenters at the 3- and 4-positions of the piperidine ring in this compound means that four stereoisomers are possible: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The control of the relative and absolute stereochemistry is a significant challenge in the synthesis of this compound.
While specific methods for the stereoselective synthesis of this compound are not extensively documented, strategies developed for analogous 3-alkyl-4-arylpiperidines can be applied.
One approach involves the diastereoselective synthesis of 4-aryl-3-methyl-4-piperidinemethanols from 1,3-dimethyl-4-piperidinone. The key step for controlling the C3-C4 relative stereochemistry is an alkoxymethylation of a metalloenamine, which can lead to the (3R,4S)-isomer, or a nucleophilic substitution of a fluoroarene with a deprotonated 3-methyl-4-piperidinenitrile to give the (3R,4R)-isomer. acs.org
Another strategy for achieving stereocontrol is through the hydrogenation of appropriately substituted pyridines. Hydrogenation of disubstituted pyridines can lead to cis-piperidines diastereoselectively. Subsequent base-mediated epimerization via enolate formation can then provide the corresponding trans-diastereoisomers. nih.govrsc.org
Asymmetric synthesis of 3-substituted piperidines can also be achieved through rhodium-catalyzed asymmetric reductive Heck reactions of aryl boronic acids and a dihydropyridine (B1217469) derivative. acs.org This method allows for the enantioselective introduction of the aryl group at the 4-position, which could then be followed by the introduction of the methyl group at the 3-position.
A facile approach for the preparation of cis-3-methyl-4-aminopiperidine derivatives has been described, which involves the regioselective ring-opening of an N-benzyl-3-methyl-3,4-epoxipiperidine. researchgate.net This strategy could potentially be adapted by using a thiophene-based nucleophile to open the epoxide, thereby establishing the desired cis-stereochemistry between the methyl and thiophenyl groups.
| Stereoselective Strategy | Key Transformation | Stereochemical Outcome |
| Alkoxymethylation of Metalloenamine | Nucleophilic addition | (3R,4S)-isomer |
| Nucleophilic Substitution | SNAr | (3R,4R)-isomer |
| Pyridine Hydrogenation | Catalytic hydrogenation | cis-Diastereomer |
| Base-mediated Epimerization | Enolate formation | trans-Diastereomer |
| Asymmetric Reductive Heck | Rh-catalyzed carbometalation | Enantioenriched 3-arylpiperidine |
| Epoxide Ring-Opening | Nucleophilic attack | cis-3,4-Disubstitution |
Stereochemical and Conformational Analysis of 3 Methyl 4 Thiophen 3 Yl Piperidine
Preferred Conformations of the Piperidine (B6355638) Ring System
The conformational landscape of 3-Methyl-4-(thiophen-3-yl)piperidine is primarily governed by the inherent flexibility of the six-membered piperidine ring and the steric and electronic influences of its substituents.
Like cyclohexane, the piperidine ring predominantly adopts a chair conformation, which minimizes both angular and torsional strain. researchgate.net This chair form is not static but undergoes a dynamic process of ring inversion, or "ring flipping," where one chair conformer converts into another. In an unsubstituted piperidine, these two chair forms are energetically identical. However, in substituted piperidines such as this compound, the presence of substituents breaks this degeneracy, leading to a preference for the conformer that minimizes unfavorable steric interactions. The energy barrier for this inversion is influenced by the nature of the substituents.
The methyl group at the C-3 position significantly influences the conformational equilibrium of the piperidine ring. To avoid destabilizing 1,3-diaxial interactions with the axial hydrogen atoms at C-5 and the nitrogen lone pair (or N-H bond), the methyl group has a strong preference for the equatorial position. rsc.org When the methyl group is in the axial orientation, it experiences steric repulsion, raising the energy of that conformer. This energetic preference for the equatorial position is a well-established principle in the conformational analysis of substituted cyclic systems. In N-Boc protected 3-methyl piperidine, the lowest energy conformation is established to have an equatorial methyl group to avoid these 1,3-diaxial interactions. nih.gov
| Substituent | Position | Interaction Type | Relative Energy (kcal/mol) |
|---|---|---|---|
| Methyl (at C-3) | Equatorial | - | 0 (Reference) |
| Methyl (at C-3) | Axial | 1,3-Diaxial (H/CH₃) | ~1.7 - 1.9 |
| Thiophen-3-yl (at C-4) | Equatorial | - | 0 (Reference) |
| Thiophen-3-yl (at C-4) | Axial | 1,3-Diaxial (H/Aryl) | ~2.8 - 3.1 |
The thiophene (B33073) ring at the C-4 position is a bulky substituent that, similar to the methyl group, strongly prefers an equatorial orientation to minimize steric hindrance. Studies on analogous 4-arylpiperidines have shown that the conformational free energies are very similar to those of the corresponding cyclohexanes, with a pronounced preference for the equatorial conformer. nih.gov The presence of the thiophene substituent can also induce subtle changes in the geometry of the piperidine ring, a phenomenon known as ring puckering. The electronic properties of the thiophene ring, an electron-rich aromatic system, may engage in specific interactions that could slightly alter the torsional angles within the piperidine ring compared to a simple alkyl substituent. The relative orientation between the piperidine and thiophene rings is also a key structural feature. nih.gov
Stereoisomerism and Chirality in this compound
The presence of two stereogenic centers in this compound gives rise to multiple stereoisomers.
With chiral centers at the C-3 and C-4 positions, this compound can exist as four distinct stereoisomers. These isomers comprise two pairs of enantiomers. The relative orientation of the methyl and thiophenyl groups defines the diastereomers, which are designated as cis (when both substituents are on the same face of the ring) and trans (when they are on opposite faces).
cis isomer : The methyl and thiophenyl groups are on the same side of the piperidine ring. This corresponds to the (3R, 4S) and (3S, 4R) enantiomeric pair. In the most stable chair conformation, this would place one substituent in an axial position and the other equatorial.
trans isomer : The methyl and thiophenyl groups are on opposite sides of the ring. This corresponds to the (3R, 4R) and (3S, 4S) enantiomeric pair. The most stable conformation for the trans isomer allows both bulky substituents to occupy equatorial positions, making it the thermodynamically preferred diastereomer.
| Diastereomer | Configuration | Enantiomeric Pair | Predicted Stable Conformation (Substituent Positions) |
|---|---|---|---|
| trans | (3R, 4R) | Pair 1 | Diequatorial (3-Me, 4-Th) |
| (3S, 4S) | |||
| cis | (3R, 4S) | Pair 2 | Equatorial/Axial (e.g., 3-Me axial, 4-Th equatorial) |
| (3S, 4R) |
The synthesis of 3,4-disubstituted piperidines often requires careful stereochemical control. researchgate.net Synthetic strategies can be designed to favor the formation of either the cis or trans diastereomer. For instance, the catalytic hydrogenation of a corresponding substituted pyridine (B92270) precursor often leads to the cis product. nih.gov Conversely, thermodynamic equilibration, for example through base-mediated epimerization, can be used to convert the less stable cis isomer into the more stable trans isomer, where both substituents can occupy equatorial positions. rsc.org Once a mixture of diastereomers is formed, they can typically be separated using chromatographic techniques, such as column chromatography, due to their different physical properties. researchgate.net The separation of enantiomers, however, requires chiral chromatography or resolution with a chiral resolving agent.
Advanced Spectroscopic Techniques for Conformational and Stereochemical Elucidation
The three-dimensional structure of this compound, including the relative orientations of its substituents and the puckering of the piperidine ring, is crucial to its chemical and biological properties. Advanced spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, provide powerful tools for elucidating these structural features. NMR spectroscopy is particularly adept at revealing the molecule's dynamic conformational equilibrium in solution, while X-ray crystallography offers a precise snapshot of its conformation in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
In solution, the piperidine ring of this compound is not static but exists in a dynamic equilibrium between different chair conformations. NMR spectroscopy, particularly proton (¹H) NMR, is a primary tool for investigating these dynamics. The key to this analysis lies in the coupling constants (J-values) between adjacent protons on the piperidine ring, which are highly dependent on the dihedral angle between them.
The piperidine ring is expected to adopt a chair conformation to minimize steric strain. For a 3,4-disubstituted piperidine like the target molecule, two principal chair conformations are possible, differing in the axial or equatorial placement of the methyl and thiophenyl groups. The relative populations of these conformers are influenced by the steric bulk of the substituents. Generally, bulky groups prefer to occupy the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions.
In the case of this compound, the thiophenyl group is bulkier than the methyl group. Therefore, the conformational equilibrium is expected to strongly favor the chair conformer where the 4-(thiophen-3-yl) group is in the equatorial position. The orientation of the 3-methyl group can be either axial or equatorial, leading to cis and trans diastereomers.
Analysis of the ¹H NMR spectrum, specifically the signals for the protons on the piperidine ring, allows for the determination of the dominant conformation. For instance, a large coupling constant (typically in the range of 10-13 Hz) between two adjacent protons indicates a diaxial relationship, while smaller coupling constants (2-5 Hz) are characteristic of axial-equatorial or diequatorial relationships. By analyzing the multiplicity and coupling constants of the protons at C2, C3, C4, C5, and C6, the preferred chair conformation and the relative stereochemistry of the substituents can be deduced.
Variable temperature NMR studies can further illuminate the conformational dynamics. copernicus.org By recording spectra at different temperatures, it is possible to observe changes in the chemical shifts and coupling constants, which can provide thermodynamic parameters for the equilibrium between different conformers. researchgate.net At low temperatures, the rate of ring inversion can be slowed sufficiently to potentially observe the signals of individual conformers, allowing for a more detailed analysis of the conformational landscape. researchgate.net
Table 1: Representative ¹H NMR Coupling Constants for Piperidine Ring Protons and Corresponding Dihedral Angles
| Interacting Protons | Typical Coupling Constant (Hz) | Dihedral Angle (°) | Relationship |
| Hax-H'ax | 10 - 13 | ~180 | Diaxial |
| Hax-H'eq | 2 - 5 | ~60 | Axial-Equatorial |
| Heq-H'eq | 2 - 5 | ~60 | Diequatorial |
This table presents generalized data for substituted piperidine rings and is used to infer the conformation of this compound.
X-ray Crystallography for Solid-State Conformation Determination
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, offering precise bond lengths, bond angles, and torsional angles. rsc.org This technique allows for a definitive assignment of the stereochemistry and the preferred conformation of the molecule when crystallized.
While the specific crystal structure of this compound is not available in the provided search results, the crystal structure of a closely related compound, 4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine-4-carbonitrile, has been determined. uky.edu In this structure, the piperidine ring adopts a chair conformation. uky.edu The bulky benzo[b]thiophene moiety occupies an equatorial position to minimize steric hindrance. uky.edu This finding strongly supports the hypothesis that the thiophenyl group in this compound would also adopt an equatorial position in the solid state.
The determination of the crystal structure would proceed by first obtaining a suitable single crystal of the compound. This crystal is then exposed to a beam of X-rays, and the diffraction pattern is collected. The pattern of diffracted X-rays is used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined.
The resulting structural data would confirm the chair conformation of the piperidine ring and the relative orientations of the methyl and thiophenyl substituents. It would definitively establish whether the compound crystallizes as the cis or trans diastereomer and would reveal the precise torsional angles within the piperidine ring and the orientation of the thiophene ring relative to the piperidine ring. This solid-state data provides a crucial benchmark for comparison with the solution-state conformations inferred from NMR spectroscopy.
Table 2: Expected Crystallographic Parameters for the Piperidine Ring in a Chair Conformation
| Parameter | Expected Value |
| C-N-C Bond Angle | ~112° |
| C-C-C Bond Angle | ~111° |
| C-C-N Bond Angle | ~111° |
| Ring Torsional Angles | Alternating signs of ~55° |
This table presents generalized data based on known piperidine crystal structures and serves as a predictive model for this compound.
Structure Activity Relationship Sar Studies and Derivatization of 3 Methyl 4 Thiophen 3 Yl Piperidine Analogs
Systematic Modification of the Piperidine (B6355638) Moiety
The piperidine ring is a common scaffold in many pharmaceuticals and serves as a versatile template for chemical modification. nih.gov In the context of 3-methyl-4-(thiophen-3-yl)piperidine analogs, alterations to this ring, including substitutions on the nitrogen atom and other carbon positions, have profound effects on their biological profiles.
N-Substitution Effects on Biological Interactions
The nitrogen atom of the piperidine ring is a key site for derivatization, as the substituent at this position can significantly influence the compound's affinity and efficacy at various biological targets. The nature of the N-substituent—its size, lipophilicity, and electronic properties—can dictate how the molecule orients itself within a binding pocket and interacts with receptor residues.
Research on related 4-arylpiperidine structures has consistently shown that the N-substituent plays a crucial role in determining the pharmacological profile. For instance, in the development of opioid ligands, modifying the N-substituent on the piperidine ring can switch a compound from an agonist to an antagonist. nih.gov Similarly, in the context of CNS-active agents, N-arylation or N-alkylation can modulate properties such as receptor selectivity and blood-brain barrier permeability. beilstein-journals.org
Systematic studies often involve the synthesis of a series of analogs with varying N-substituents, such as small alkyl groups (e.g., methyl, ethyl), larger or more complex groups (e.g., phenethyl, benzyl), and groups containing additional functional moieties. These modifications can lead to enhanced binding affinity through additional hydrophobic or polar interactions. For example, the introduction of an N-phenethyl group to certain piperidine-based scaffolds has been shown to significantly increase potency at opioid receptors. nih.gov The table below illustrates how different N-substituents can impact the biological activity of piperidine-based compounds.
Table 1: Illustrative Impact of N-Substitution on the Biological Activity of Piperidine Analogs Note: This table is a generalized representation based on SAR principles for piperidine-containing compounds and does not represent specific data for this compound unless cited.
| N-Substituent | General Structural Class | Observed Effect on Biological Activity | Potential Rationale |
|---|---|---|---|
| -H (Secondary Amine) | 4-Arylpiperidine | Often serves as a baseline or precursor; may exhibit moderate activity. | Allows for hydrogen bonding as a donor; may be protonated at physiological pH. |
| -CH₃ (Methyl) | 4-Arylpiperidine | Can increase potency compared to -H; common in many CNS drugs. | Small, lipophilic group that can fill small hydrophobic pockets. |
| -CH₂CH₂Ph (Phenethyl) | Opioid Analogs | Often significantly enhances agonist activity at opioid receptors. | Provides additional hydrophobic and π-stacking interactions with receptor residues. |
| -CH₂-Aryl/Heteroaryl | Various CNS Agents | Can modulate receptor selectivity and potency. ajchem-a.com | Introduces specific electronic and steric interactions, potentially targeting distinct subpockets. |
Positional and Electronic Effects of Alkyl Substituents on the Piperidine Ring (e.g., Methyl at C-3)
The presence and position of alkyl groups, such as the methyl group at the C-3 position of this compound, are critical determinants of stereochemistry and, consequently, biological activity. The methyl group introduces a chiral center, leading to different stereoisomers (enantiomers and diastereomers) that can have vastly different pharmacological properties.
The electronic effect of the methyl group is that of a weak electron-donating group, which can subtly influence the basicity of the piperidine nitrogen. However, its steric effect is far more significant. It can restrict the rotation of the C3-C4 bond and influence the conformational equilibrium of the piperidine ring (i.e., the preference for chair conformations with the substituents in either axial or equatorial positions). Potent agonists often exhibit a preference for an axial orientation of the 4-aryl group, and the C-3 methyl group can help stabilize this conformation. nih.gov
Derivatization at Other Positions of Piperidine (e.g., C-2, C-5, C-6)
While the C-3 and C-4 positions are crucial, modifications at other positions of the piperidine ring (C-2, C-5, C-6) have also been explored to fine-tune activity and selectivity. Derivatization at these positions can introduce new interaction points with a biological target or alter the molecule's physicochemical properties.
C-2 Position: Substitution at the C-2 position, adjacent to the nitrogen, can have a significant steric impact on the N-substituent and its interactions. It can also be a key position for creating highly constrained, conformationally rigid analogs, which can lead to higher receptor selectivity.
C-5 and C-6 Positions: Modifications at the C-5 and C-6 positions are less common but can be used to explore the boundaries of the receptor's binding pocket. Introducing substituents here can help to map out regions where steric bulk is tolerated or where additional hydrogen bonding or hydrophobic interactions are possible.
Palladium-catalyzed C-H arylation is a modern synthetic method that allows for the selective introduction of aryl groups at specific positions on the piperidine ring, such as C-4, directed by a group at C-3. acs.org Such techniques enable the synthesis of diverse libraries of substituted piperidines for comprehensive SAR studies. The synthesis of various regio- and diastereoisomers of methyl-substituted pipecolinates (piperidine-2-carboxylates) highlights the chemical space that can be explored by altering substituent positions on the piperidine ring. nih.gov
Exploration of Thiophene (B33073) Ring Substitutions
The thiophene ring serves as a bioisosteric replacement for a phenyl ring in many drug molecules, offering unique electronic properties and potential for hydrogen bonding through its sulfur atom. nih.gov Altering the thiophene moiety in this compound provides another avenue for optimizing molecular interactions.
Impact of Thiophene Attachment Position (e.g., Thiophen-3-yl vs. Thiophen-2-yl) on Molecular Interactions
Thiophen-3-yl: This isomer places the sulfur atom further from the piperidine ring's point of attachment. The vector and electronic properties are distinct from the 2-yl isomer.
Thiophen-2-yl: In this configuration, the sulfur atom is adjacent to the bond connecting the two rings. This proximity can influence the rotational barrier and the potential for the sulfur's lone pair of electrons to interact with a receptor.
Comparative studies of positional isomers are crucial in SAR. For example, analysis of 3-(thiophen-2-yl)piperidine (B11723389) versus 3-(thiophen-3-yl)piperidine (B13311354) highlights that the substitution position creates distinct electronic properties which can lead to different binding affinities and selectivity profiles. The thiophene sulfur can act as a hydrogen bond acceptor, and its position relative to the rest of the scaffold determines its ability to engage in such interactions within a binding site. nih.gov The choice between a thiophen-2-yl or thiophen-3-yl moiety can therefore be critical for achieving the desired biological effect.
Substituent Effects on the Thiophene Ring (e.g., Electron-Donating/Withdrawing Groups, Halogenation)
Introducing substituents onto the thiophene ring is a common strategy to modulate the electronic and steric properties of the aryl moiety. The reactivity of the thiophene ring allows for electrophilic substitution reactions like halogenation. nih.gov
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or alkyl groups can increase the electron density of the thiophene ring. This can enhance π-π stacking interactions or cation-π interactions with the receptor.
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the ring's electron density. This can alter the strength of hydrogen bonds or create favorable dipole-dipole interactions. Halogens (e.g., Cl, F, Br) have a dual role; they are electron-withdrawing through induction but can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.
Halogenation: Introducing halogens at various positions on the thiophene ring can significantly impact activity. For example, in some classes of compounds, a chloro or fluoro substituent on the aromatic ring is essential for high potency.
The position of the substituent on the thiophene ring is also critical. For a thiophen-3-yl ring, substitution can occur at the 2-, 4-, or 5-positions, each offering a different vector for the substituent to project into the binding pocket. For instance, a substituent at the 5-position of a 2-aryl-thiophene points in a different direction than one at the 4-position, potentially interacting with entirely different amino acid residues. This strategic placement of functional groups allows for the fine-tuning of a compound's pharmacological profile.
Table 2: Representative Substituent Effects on the Thiophene Ring in Bioactive Molecules Note: This table illustrates general principles of substituent effects on thiophene rings in medicinal chemistry.
| Substituent Type | Example Group | Position on Thiophene | Potential Impact on Molecular Interactions |
|---|---|---|---|
| Halogen | -Cl, -F | C5 | Increases lipophilicity; can form halogen bonds; acts as an electron-withdrawing group. |
| Electron-Donating | -OCH₃ | C2 | Increases electron density of the ring; can act as a hydrogen bond acceptor. |
| Electron-Withdrawing | -CN | C4 | Decreases electron density; can act as a hydrogen bond acceptor and participate in dipole interactions. |
| Bulky/Hydrophobic | -t-Butyl | C5 | Provides steric bulk to probe for hydrophobic pockets; can improve metabolic stability. |
Bioisosteric Variations of the Thiophene Moiety
In the context of 4-arylpiperidine analogs, the replacement of a central aromatic or heteroaromatic ring can have significant effects on potency and selectivity. For instance, in studies of σ receptor ligands, the bioisosteric replacement of substituted benzene (B151609) rings with a thiophene ring was shown to be well-tolerated by the NMDA receptor, indicating that the thiophene moiety can effectively mimic the role of a phenyl ring in receptor binding. rsc.orgnih.gov The electron density of the thiophene ring is considered to have a significant impact on affinity. nih.gov
Variations can include replacing the thiophene with other five- or six-membered heterocycles such as furan, pyridine (B92270), or thiazole, or with substituted phenyl rings. Each replacement alters the electronic distribution, hydrogen bonding capacity, and steric profile of the molecule. For example, introducing nitrogen into the aromatic ring (e.g., replacing thiophene with pyridine) can introduce a hydrogen bond acceptor and alter the molecule's acid-base properties, potentially leading to new interactions with the target protein.
Below is an illustrative data table summarizing the conceptual effects of bioisosteric replacement of the thiophene ring in a generic 4-arylpiperidine scaffold, based on established medicinal chemistry principles.
| Analog | Aryl Moiety (Bioisosteric Replacement) | Predicted Impact on Activity | Rationale |
| Parent | Thiophen-3-yl | Baseline | Reference compound. |
| Analog A | Phenyl | Variable | Often similar activity due to being a classic bioisostere of thiophene. nih.gov Can affect metabolic stability. |
| Analog B | Pyridin-3-yl | Potentially Increased Polarity | Introduction of a nitrogen atom can serve as a hydrogen bond acceptor, potentially improving solubility and altering target interactions. |
| Analog C | Furan-3-yl | Similar steric profile | Oxygen heteroatom alters electronic properties compared to sulfur in thiophene, which may affect binding affinity. |
| Analog D | Thiazol-4-yl | Altered Geometry & Electronics | Introduction of a second heteroatom (nitrogen) changes the electronic landscape and potential interaction points. |
Linker Region Modifications and Their Influence on SAR
In many bioactive molecules, a linker or spacer region connects key pharmacophoric elements. While the core this compound structure does not inherently possess a linker, derivatives often incorporate one, for instance, by attaching a larger functional group to the piperidine nitrogen. Modifications to this linker region are a critical component of SAR studies, influencing the compound's flexibility, conformation, and the spatial orientation of the connected moieties.
Studies on long-chain arylpiperazine derivatives have shown that both the length and rigidity of the linker can impact receptor affinity. nih.gov For example, modifying the spacer by introducing flexible polymethylene chains versus more constrained units like xylyl moieties can fine-tune the compound's potency at different receptors. nih.gov In some series, flexible linkers are strongly favored, while in others, a more rigid linker that locks the molecule into an optimal binding conformation can lead to higher affinity.
The nature of the atoms within the linker also plays a role. Incorporating heteroatoms like oxygen or nitrogen can introduce hydrogen bonding capabilities and alter the linker's polarity and solubility. The stability of the linker is also a key consideration, as metabolic cleavage of the linker can lead to inactivation of the drug. In the context of antibody-drug conjugates, linker stability is paramount, with modifications such as adding amide functionalities being explored to prevent premature drug release. nih.gov
This table illustrates potential linker modifications and their expected influence on the SAR of a hypothetical derivative of this compound.
| Linker Modification | Description | Potential Influence on SAR |
| Altering Chain Length | Increasing or decreasing the number of methylene (B1212753) units in an alkyl linker. | Affects the distance between pharmacophores, potentially optimizing fit within a binding pocket. |
| Introducing Rigidity | Replacing a flexible alkyl chain with a more rigid unit (e.g., incorporating a phenyl or cyclopropyl (B3062369) group). | Restricts conformational flexibility, which can lead to higher affinity if the optimal binding conformation is achieved. nih.gov |
| Incorporating Heteroatoms | Replacing a methylene (-CH2-) group with an ether (-O-) or amine (-NH-) linkage. | Can introduce hydrogen bond donor/acceptor sites, alter polarity, and potentially improve pharmacokinetic properties. |
| Modifying Chemical Stability | Introducing groups (e.g., amides) that are more or less susceptible to metabolic enzymes. | Can control the rate of drug metabolism and influence the duration of action. nih.gov |
Bioisosteric Replacements of the Piperidine Ring System
The piperidine ring is a fundamental scaffold in medicinal chemistry, but its replacement with other saturated nitrogen heterocycles is a common strategy to overcome issues related to metabolism, toxicity, or to explore new intellectual property space. researchgate.net
The piperidine ring can be replaced by various other saturated nitrogen-containing rings to modulate a compound's physicochemical properties. For example, replacing piperidine with morpholine (B109124) introduces an oxygen atom, which can act as a hydrogen bond acceptor and increase the polarity of the molecule. A piperazine (B1678402) ring introduces a second nitrogen atom, offering another point for derivatization and potentially altering the basicity and binding interactions of the compound.
More recently, spirocyclic systems have gained attention as piperidine bioisosteres. researchgate.net Azaspiro[3.3]heptane, for instance, has been proposed as a mimic for piperidine. researchgate.net Replacing a piperidine ring with an isomeric azaspiro[3.3]heptane can lead to a decrease in lipophilicity (logD) and may improve metabolic stability, while maintaining similar basicity of the nitrogen atom. researchgate.net
| Replacement Ring | Key Structural Change | Potential Impact on Properties | Reference |
| Pyrrolidine | 5-membered ring | Alters ring pucker and exit vectors of substituents. | - |
| Morpholine | Introduction of an oxygen atom | Increases polarity, potential for H-bonding, may alter pKa. | acs.org |
| Piperazine | Introduction of a second nitrogen atom | Provides an additional site for substitution, alters basicity. | - |
| Azaspiro[3.3]heptane | Spirocyclic, 3D structure | Can reduce lipophilicity and improve metabolic stability compared to piperidine. | researchgate.net |
| Bridged Piperidine | Bicyclic, constrained conformation | Can improve solubility and lipophilicity, acting as a "superior phenyl alternative" in some contexts. | nih.gov |
Scaffold hopping is a powerful drug design strategy that involves replacing the central core of a molecule with a structurally different scaffold, while aiming to maintain or improve biological activity. This approach is used to discover novel chemotypes with improved properties, such as enhanced potency, better pharmacokinetics, or a more favorable intellectual property position. nih.gov
Starting from the this compound core, a scaffold hopping exercise might replace the entire thiophenyl-piperidine framework with a completely different bicyclic or heterocyclic system that preserves the key pharmacophoric features required for biological activity. The goal is to mimic the spatial arrangement of key interaction points (e.g., the basic nitrogen, the aromatic system) with a novel chemical architecture.
For example, a fused heterocyclic system like an imidazopyrimidine could replace the phenyl-piperidine portion of a molecule, a strategy that has been used to improve solubility. dundee.ac.uk Another approach could involve replacing the piperidine ring with an open-chain structure that mimics its substituent vectors. The success of scaffold hopping often relies on computational tools to predict which novel scaffolds can adopt a similar 3D conformation and present the necessary functional groups to the biological target. This strategy can lead to significant improvements in metabolic stability by replacing metabolically labile sites with more robust chemical motifs.
Design Principles for Optimized Analogs
Based on SAR studies of 4-arylpiperidines and related structures, several design principles can be formulated to create optimized analogs of this compound.
Fine-Tuning Lipophilicity: Lipophilicity is a critical parameter influencing solubility, absorption, and metabolic stability. The substitution pattern on the thiophene ring can be modified to optimize this property. For example, the addition of small, polar substituents (e.g., -OH, -CN) can decrease lipophilicity, which may be beneficial for improving aqueous solubility. nih.gov Conversely, strategic addition of non-polar groups can enhance membrane permeability.
Modulating Basicity: The basicity of the piperidine nitrogen is crucial for the formation of ionic interactions with biological targets, such as acidic residues in a receptor binding pocket. The pKa of this nitrogen can be fine-tuned by introducing electron-withdrawing or electron-donating groups on the piperidine ring or on the nitrogen substituent itself. For example, introducing a fluorine atom into the piperidine ring can significantly lower the pKa. acs.org
Conformational Constraint: Introducing conformational rigidity can lock the molecule in its bioactive conformation, leading to increased potency and selectivity. This can be achieved by incorporating rigid linkers, replacing the piperidine with a bicyclic system like a bridged piperidine, or by introducing bulky substituents that restrict bond rotation. nih.gov
Metabolic Stability: A key goal of analog design is to block or slow down metabolic pathways that lead to rapid clearance of the compound. This can be achieved by replacing metabolically labile groups (e.g., an unsubstituted phenyl ring) with more stable bioisosteres (e.g., a pyridine or other electron-deficient heterocycle). Scaffold hopping is also a powerful tool to design novel cores with inherently greater metabolic stability.
By systematically applying these principles and integrating data from bioisosteric replacements and linker modifications, medicinal chemists can rationally design optimized analogs of this compound with superior therapeutic potential.
Computational Chemistry Approaches in the Study of 3 Methyl 4 Thiophen 3 Yl Piperidine
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These methods provide a detailed picture of electron distribution and energy levels, which are fundamental to understanding a molecule's reactivity and stability.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.gov It has proven to be a successful and popular functional for drug design as it can balance the accuracy and efficiency of calculations. nih.gov DFT methods can reproduce the geometry, vibrational frequencies, and dipole moments of many drug molecules. nih.gov
Once the geometry is optimized, the same DFT framework can be used to analyze the electronic structure. This includes calculating the total energy, dipole moment, and the distribution of electron density. These properties are key to understanding the molecule's polarity and how it will interact with its environment.
Table 1: Representative Optimized Geometrical Parameters for 3-Methyl-4-(thiophen-3-yl)piperidine using DFT
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-N (piperidine) | ~1.47 Å |
| C-C (piperidine) | ~1.54 Å | |
| C-S (thiophene) | ~1.72 Å | |
| C=C (thiophene) | ~1.38 Å | |
| Bond Angle | C-N-C (piperidine) | ~111° |
| C-S-C (thiophene) | ~92° | |
| Dihedral Angle | Defines ring pucker | Varies |
Note: These are typical values and the exact figures would be obtained from a specific DFT calculation.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's reactivity. sci-hub.se The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical stability. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more likely to undergo chemical reactions. nih.gov
For this compound, the HOMO is likely to be localized on the electron-rich thiophene (B33073) ring, while the LUMO may be distributed over the piperidine (B6355638) ring or the thiophene ring, depending on the specific electronic effects. The HOMO-LUMO gap can be calculated using DFT, and this information can be used to predict the molecule's reactivity in various chemical environments. core.ac.uk Furthermore, analysis of these orbitals can provide insights into intramolecular charge transfer possibilities, where electron density moves from one part of the molecule to another upon electronic excitation. researchgate.netcore.ac.uk
Table 2: Representative Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These are illustrative values. The actual energies would be determined by a quantum chemical calculation.
Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular interactions, such as hyperconjugation and steric effects. researchgate.net It provides a detailed picture of the bonding and lone-pair orbitals in a molecule. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stability arising from electron delocalization. researchgate.net
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. researchgate.netnih.gov It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Typically, red regions represent negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent intermediate potentials. nih.gov
For this compound, the MEP surface would likely show a region of negative potential around the sulfur atom of the thiophene ring and the nitrogen atom of the piperidine ring, due to the presence of lone pairs of electrons. The hydrogen atoms, particularly those attached to the nitrogen, would likely be in regions of positive potential. nih.gov This analysis is crucial for predicting how the molecule will interact with other molecules, including biological targets like proteins. nih.gov
Molecular Modeling and Simulation
Molecular modeling and simulation encompass a range of computational techniques used to study the behavior of molecules and their interactions. These methods are particularly useful for investigating how a molecule like this compound might interact with biological systems.
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein (receptor). nih.govplos.orgresearchgate.net The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. nih.gov
In the context of this compound, molecular docking could be used to predict its interaction with a specific protein target. For example, if the compound is being investigated as a potential drug, docking studies could be performed with the active site of its target enzyme or receptor. The results of a docking simulation would provide a plausible binding mode for the compound, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. plos.org This information is invaluable for understanding the mechanism of action of the compound and for designing more potent and selective analogs.
Table 3: Representative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -7.5 |
| Interacting Residues | TYR 84, PHE 256, TRP 312 |
| Types of Interactions | Hydrogen bond with TYR 84, Pi-pi stacking with PHE 256 |
Note: This table presents hypothetical data that would be generated from a molecular docking study.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Complexes
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. In the context of medicinal chemistry, MD simulations are crucial for understanding the stability of a ligand-protein complex and characterizing its dynamic behavior. nih.gov This technique allows researchers to observe how a compound like this compound interacts with its biological target, providing insights that are not available from static docking poses.
Key parameters analyzed from an MD simulation trajectory include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from their initial position over the course of the simulation. A stable, converging RMSD value, typically below 3 Å, suggests that the complex has reached equilibrium and remains stable in the binding pocket. nih.govplos.org
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues of the protein to identify flexible or rigid regions. Significant fluctuations in the binding site residues might indicate instability, whereas lower RMSF values can suggest improved structural rigidity of the ligand-bound complex. mdpi.com
By simulating a complex of this compound with a target protein, researchers can verify the stability of its binding mode. The simulation would reveal whether the thiophene and methylpiperidine groups maintain their crucial interactions within the binding pocket, providing confidence in the proposed binding hypothesis before committing resources to further experimental studies.
Table 1: Hypothetical MD Simulation Stability Metrics for a this compound-Protein Complex
| Parameter | Average Value | Fluctuation Range | Interpretation |
| Protein RMSD | 2.1 Å | ± 0.4 Å | The complex is stable throughout the simulation. |
| Ligand RMSF | 1.5 Å | ± 0.3 Å | The ligand remains firmly bound in the active site. |
| Radius of Gyration (Rg) | 18.5 Å | ± 0.2 Å | The protein maintains its compact structure. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of analogs based on the this compound scaffold, a QSAR model can be developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
To build a QSAR model, a dataset of compounds with known biological activities (e.g., IC50 values) is required. For each compound, a set of numerical descriptors is calculated. These descriptors can encode various aspects of the molecule's properties, including:
Topological descriptors: Information about atomic connectivity and molecular branching.
Geometrical descriptors: 3D properties such as molecular shape and surface area.
Electronic descriptors: Properties like dipole moment and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov
Physicochemical descriptors: Parameters like hydrophobicity (logP) and polar surface area (PSA).
Using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), an equation is generated that links these descriptors to the biological activity. nih.gov A robust QSAR model is characterized by strong internal and external validation statistics. Key statistical parameters include the coefficient of determination (R²) for the training set, the cross-validated coefficient of determination (Q²), and the predictive R² (R²pred) for an external test set. preprints.org A high R²pred value indicates that the model has strong predictive power for new compounds. nih.govpreprints.org
The resulting QSAR model can highlight which molecular properties are most influential for the activity of this compound derivatives, providing a clear rationale for structural modifications to enhance potency.
Table 2: Example Statistical Validation of a Hypothetical QSAR Model for this compound Analogs
| Statistical Parameter | Value | Description |
| R² (Training Set) | 0.944 | Indicates a strong fit of the model to the training data. |
| Q² (Cross-Validation) | 0.783 | Demonstrates good internal model robustness and predictability. |
| R²pred (Test Set) | 0.851 | Shows high predictive power for external, unseen compounds. |
In Silico Approaches for Bioisostere Identification and Scaffold Hopping
Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry used to design new molecules with improved properties while retaining or enhancing biological activity. nih.govresearchgate.net These in silico approaches are particularly valuable for optimizing a lead compound like this compound to address issues such as poor solubility, metabolic instability, or off-target effects, or to explore novel chemical space and secure intellectual property. u-strasbg.fr
Bioisostere Identification: A bioisostere is a functional group or substituent that has similar physical or chemical properties to another group, resulting in similar biological activity. u-strasbg.fr Computational databases and algorithms can be used to search for potential bioisosteric replacements for specific moieties within the this compound structure. For example, the thiophene ring could be replaced with other five- or six-membered aromatic heterocycles (e.g., furan, thiazole, pyridine) to modulate electronic properties or metabolic stability. Similarly, the methyl group on the piperidine ring could be replaced with other small alkyl or polar groups to fine-tune binding interactions.
Scaffold Hopping: This strategy involves a more drastic change, where the core molecular framework (the scaffold) is replaced with a structurally different one that maintains the essential 3D arrangement of key binding features. researchgate.net For this compound, the piperidine-thiophene core could be the target for hopping. In silico methods, such as pharmacophore modeling or shape-based screening, are used to search virtual libraries for new scaffolds that can present the necessary pharmacophoric elements (e.g., a basic nitrogen, an aromatic ring) in the correct spatial orientation to bind to the target. dundee.ac.uk This can lead to the discovery of entirely new chemical series with superior drug-like properties. researchgate.netdundee.ac.uk
These computational approaches allow for the virtual design and evaluation of numerous new analogs, helping to prioritize the synthesis of compounds with the highest probability of success.
Table 3: Potential Bioisosteric Replacements and Scaffold Hops for this compound
| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement |
| Thiophene Ring | Furan, Thiazole, Pyridine (B92270), Phenyl | Modulate electronics, improve metabolic stability, explore new interactions. |
| Piperidine Ring | Pyrrolidine, Azetidine, Morpholine (B109124) | Alter basicity (pKa), size, and polarity. |
| Methyl Group | Ethyl, Hydroxymethyl, Fluorine | Probe steric and electronic requirements in the binding pocket. |
| Piperidine-Thiophene Core (Scaffold Hop) | Tropane, Indole, Tetrahydroquinoline | Discover novel chemical series with improved ADME properties. |
Mechanistic Investigations of Biological Interactions in Vitro of 3 Methyl 4 Thiophen 3 Yl Piperidine and Its Analogs
Receptor Binding Affinity Studies (In Vitro)
Receptor binding assays are fundamental in vitro tools used to determine the affinity of a ligand, such as 3-methyl-4-(thiophen-3-yl)piperidine or its analogs, for a specific receptor. These studies typically involve radioligand binding assays, where a labeled compound with known affinity for the receptor is displaced by the test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated, indicating the ligand's binding affinity.
Interaction with G Protein-Coupled Receptors (GPCRs) (e.g., Adenosine (B11128) A1 Receptor)
G Protein-Coupled Receptors (GPCRs) are a large family of transmembrane receptors that play a role in numerous physiological processes, making them significant drug targets. unimi.it The adenosine receptors (A1, A2A, A2B, and A3) are a key subfamily of GPCRs. nih.gov
Research into N6-substituted adenosine analogs incorporating piperidine (B6355638) rings has demonstrated high-affinity and selective binding to the adenosine A1 receptor. nih.gov These studies reveal that the piperidinyl moiety can be a critical component for achieving potent interactions. For example, certain 2-chloro-N6-substituted adenosine analogs with a piperidinyl group exhibit strong A1 receptor binding with Ki values in the low nanomolar range, indicating high affinity. nih.gov The stereochemistry and substitution pattern on the piperidine ring are crucial for optimizing this binding. nih.gov While direct binding data for this compound on the A1 receptor is not extensively documented, the established affinity of piperidine-containing analogs underscores the potential for this scaffold to interact with GPCRs like the adenosine A1 receptor.
| Compound Class | Target Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| N6-Substituted Adenosine Analogs (with piperidine) | Adenosine A1 | Low nM range | nih.gov |
| 2-Chloro-N6-[4-(phenylthio)-1-piperidinyl] adenosine | Adenosine A1 | 0.9 nM | nih.gov |
Ligand Binding to Other Receptor Subtypes
Analogs of this compound have been investigated for their binding affinity across a diverse range of receptor subtypes beyond classical GPCRs.
Sigma Receptors: The 4-methylpiperidine (B120128) chemotype has been identified as a key feature for conferring potent binding to the sigma-1 (σ1) receptor. uniba.it Various phenoxyalkylpiperidines containing a 4-methyl substituent on the piperidine ring exhibit high affinity for the σ1 receptor, with Ki values often in the subnanomolar to low nanomolar range. uniba.itnih.gov These compounds generally show significantly lower affinity for the σ2 subtype, indicating a degree of selectivity. uniba.itnih.gov Computational studies suggest that hydrophobic interactions are a primary driver for the binding of these piperidine analogs to the σ1 receptor. nih.gov
Kappa Opioid Receptors (KOR): Piperidine scaffolds, particularly the (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine structure, have been instrumental in the development of KOR-selective ligands. nih.gov By creating libraries of compounds based on this core, researchers have identified novel ligands with high affinity and selectivity for the KOR. nih.gov For instance, competitive binding experiments using radiolabeled KOR-selective ligands have led to the discovery of antagonists with Ke values in the low nanomolar range. nih.gov
Muscarinic Receptors: Derivatives of piperidine have been characterized for their interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs), a family of GPCRs comprising five subtypes (M1-M5). unica.it Radioligand binding studies using compounds like [3H]4-diphenylacetoxy-N-methylpiperidine methiodide ([3H]4DAMP) have helped identify distinct populations of M2 and M3 receptors in tissues such as smooth muscle. nih.gov These studies can reveal high-affinity binding sites with dissociation constants (Kd) in the nanomolar range, demonstrating the utility of the piperidine core in targeting these receptors. nih.gov
NMDA Receptors: The N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate (B1630785) receptor, is another important target for piperidine-based compounds. mdpi.com Specifically, a series of 4-(phosphonoalkyl)piperidine-2-carboxylic acids have been shown to act as potent NMDA receptor antagonists. nih.gov These compounds are evaluated by their ability to displace selective radioligands like [3H]CPP, with active analogs showing IC50 values in the nanomolar range. nih.gov The rigid structure of the piperidine ring, compared to acyclic analogs, can enhance binding potency. nih.gov Similarly, cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids have also been identified as potent and selective NMDA antagonists. nih.gov
| Compound Class/Analog | Target Receptor | Binding Affinity (Ki, IC50, Kd) | Reference |
|---|---|---|---|
| N-[(4-methoxyphenoxy)ethyl]-4-methylpiperidines | Sigma-1 (σ1) | 0.89–1.49 nM (Ki) | uniba.it |
| (+)-(3R, 4R)-dimethyl-4-(3-hydroxyphenyl)piperidine analogs | Kappa Opioid (KOR) | 3.37 nM (Ke) | nih.gov |
| [3H]4DAMP (piperidine derivative) | Muscarinic M3 | 0.39 nM (Kd, high affinity site) | nih.gov |
| cis-4-(phosphonomethyl)piperidine-2-carboxylic acid | NMDA | 95 nM (IC50) | nih.gov |
| cis-4-(Tetrazolylmethyl)piperidine-2-carboxylic acid (Compound 15) | NMDA | 107 nM (IC50) | nih.gov |
Enzyme Inhibition and Activation Studies (In Vitro)
Investigating the effects of this compound and its analogs on enzyme activity is another critical area of in vitro research. These studies determine whether a compound can enhance or, more commonly, inhibit the function of a specific enzyme.
Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. ijpsi.org Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov
Numerous studies have synthesized and evaluated thiophene (B33073) and piperidine derivatives as cholinesterase inhibitors. nih.govresearchgate.net The inhibitory activity is typically assessed using Ellman's spectrophotometric method. mdpi.comresearchgate.net Research has shown that hybrid molecules containing both thiophene and piperidine/piperazine (B1678402) moieties can be potent inhibitors of both AChE and BuChE. nih.govresearchgate.net For instance, certain 2-acetamido-thiophene derivatives linked to an arylpiperidine show significant AChE inhibition, with some compounds being more potent than the reference drug donepezil. nih.gov The concentration required to inhibit 50% of the enzyme's activity (IC50) is the standard measure of potency, with lower values indicating greater inhibitory power. mdpi.com Some analogs exhibit dual inhibition, targeting both AChE and BuChE, which may offer therapeutic advantages. hilarispublisher.comnih.gov
| Compound Class | Target Enzyme | Inhibitory Activity (% Inhibition or IC50) | Reference |
|---|---|---|---|
| 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | AChE | 60% inhibition | nih.gov |
| N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine | AChE | Nanomolar IC50 | hilarispublisher.com |
| N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine | BuChE | Nanomolar IC50 | hilarispublisher.com |
| Thiophene piperazine-carbamate hybrid (Compound 8e) | AChE | 0.12 µM (IC50) | researchgate.net |
| Thiophene piperazine-carbamate hybrid (Compound 8e) | BuChE | 12.29 µM (IC50) | researchgate.net |
Inhibition of Other Enzyme Classes
The therapeutic potential of the thiophenylpiperidine scaffold extends to other important enzyme families.
Protein Tyrosine Phosphatase (PTP): PTPs are a large family of enzymes that regulate cellular signaling pathways, and their dysregulation is linked to diseases like cancer and diabetes. nih.gov Developing potent and selective PTP inhibitors is challenging. While specific inhibitors based on the this compound structure are not widely reported, the general strategy involves designing molecules that can covalently or non-covalently interact with the enzyme's active site. nih.gov For example, some compounds have been found to inhibit specific PTPs, like the phosphatase of regenerating liver 1 (PRL1), by preventing the enzyme's oligomerization rather than blocking its catalytic activity directly. nih.gov
HIV-1 Reverse Transcriptase (RT): The combination of a thiophene ring fused to a pyrimidine (B1678525), with a piperidine substituent, has proven to be a highly effective scaffold for designing potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov These compounds bind to a hydrophobic pocket (the NNIBP) on the RT enzyme, allosterically inhibiting its function. mdpi.com Extensive structure-activity relationship studies have led to the development of derivatives with exceptional potency against both wild-type HIV-1 and drug-resistant mutant strains, often with IC50 values in the low nanomolar range. nih.govmdpi.comresearchgate.net The inhibitory activity of these compounds is confirmed through direct enzyme assays, demonstrating their high binding affinity for HIV-1 RT. mdpi.com
| Compound Class | Target Enzyme | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Thiophene[3,2-d]pyrimidine derivatives | HIV-1 RT (Wild-Type) | 0.972–2.390 μM | mdpi.com |
| Piperazine sulfonyl-bearing diarylpyrimidine NNRTIs | HIV-1 RT (Wild-Type & Mutant Strains) | Single-digit nM | researchgate.net |
Mechanistic Elucidation of Enzyme-Ligand Interactions
While direct enzymatic studies on this compound are not extensively documented, the broader class of thiophene and piperidine derivatives has been a subject of significant research, particularly in the context of enzyme inhibition. For instance, benzimidazole-based pyrrole/piperidine hybrids have been synthesized and evaluated as potential inhibitors of cholinesterases, enzymes critical in the progression of Alzheimer's disease. mdpi.com These studies often reveal that the piperidine ring can play a crucial role in anchoring the ligand within the active site of the enzyme.
Molecular docking studies on thiophene-based chalcones as inhibitors of monoamine oxidase (MAO) have suggested that the thiophene scaffold can successfully dock into the inhibitor binding pockets of these enzymes. researchgate.net In one such study, a thiophene-containing chalcone (B49325) derivative exhibited a significant docking score and a low calculated inhibition constant towards MAO-B, indicating a strong potential for inhibitory activity. researchgate.net The interactions are often characterized by hydrophobic interactions and hydrogen bonding between the ligand and amino acid residues within the enzyme's active site. Such findings for structurally related compounds suggest that this compound could potentially engage with various enzymes through similar binding modes, with the thiophene and piperidine moieties contributing to the binding affinity and the methyl group influencing steric and hydrophobic interactions.
Ion Channel Modulation (In Vitro)
The modulation of ion channel activity is a key mechanism for many therapeutic agents. The structural components of this compound suggest a potential for interaction with these critical cellular gatekeepers.
Voltage-gated sodium (Nav) channels are crucial for the generation and propagation of action potentials in excitable cells. Research into small molecule modulators of these channels has revealed the significant impact that subtle structural modifications can have on their function. For example, the addition of a single methyl group to a known Nav channel inhibitor was found to introduce a new mode of gating modulation, specifically the slowing of inactivation. nih.gov This suggests that the methyl group in this compound could play a critical role in its interaction with Nav channels, potentially altering the kinetics of channel gating.
Furthermore, studies on piperazine derivatives, which share structural similarities with piperidines, have led to the identification of isoform-selective Nav channel modulators. researchgate.net A series of compounds designed based on the marine alkaloid clathrodin, featuring a rigidified central core, showed modest but selective inhibitory activity against the Nav1.3 channel isoform. researchgate.net The most potent compound in this series displayed an IC50 of 19 μM against Nav1.3, highlighting the potential for developing selective inhibitors from such scaffolds. researchgate.net These findings underscore the possibility that this compound and its analogs could exhibit modulatory effects on specific Nav channel isoforms. The interaction is likely to involve the ligand binding to a specific site on the channel protein, thereby influencing its conformational changes during gating.
Investigation of Molecular Recognition and Specificity
The principles of molecular recognition govern the interaction between a ligand and its biological target, determining the specificity and potency of the biological response. For this compound and its analogs, molecular recognition would be dictated by a combination of steric, electronic, and hydrophobic factors.
Structure-activity relationship (SAR) studies on various piperidine-containing compounds have provided insights into the features that govern their binding to specific receptors. For instance, in a series of piperidine morphinomimetics, electronic-topological methods were used to identify pharmacophores and anti-pharmacophores responsible for analgesic activity. nih.gov Such computational approaches can help in understanding how the spatial arrangement of functional groups and the electronic properties of the molecule contribute to its interaction with a target.
In Vitro Studies of Broad Biological Activities (Mechanistic Aspects)
The diverse biological activities reported for thiophene and piperidine derivatives suggest that compounds like this compound may interact with multiple molecular targets, leading to a range of biological responses.
Based on the activities of analogous structures, several putative molecular targets can be proposed for this compound. As discussed, voltage-gated sodium channels represent a plausible target, with the potential for isoform-selective modulation. researchgate.net Enzymes such as cholinesterases and monoamine oxidases are also potential targets, given the inhibitory activities observed for other piperidine and thiophene-containing molecules. mdpi.comresearchgate.net
Furthermore, the piperidine scaffold is a common feature in ligands for various G-protein coupled receptors (GPCRs). For example, studies on arylpiperazines have explored their affinity for serotonin (B10506) (5-HT1A) and adrenergic (α1) receptors. nih.gov The structural similarities suggest that this compound could also interact with certain GPCRs. The transient receptor potential ankyrin 1 (TRPA1) channel, a target for pain and inflammation, is another possibility, as it is modulated by piperidine carboxamides. nih.gov
The following table summarizes the potential molecular targets for this compound based on the activities of its analogs.
| Potential Molecular Target | Evidence from Analogs |
| Voltage-Gated Sodium Channels (Nav) | Methyl group addition alters gating; piperazine analogs show isoform selectivity. nih.govresearchgate.net |
| Cholinesterases (AChE, BuChE) | Benzimidazole-piperidine hybrids show inhibitory activity. mdpi.com |
| Monoamine Oxidases (MAO) | Thiophene-based chalcones are effective inhibitors. researchgate.net |
| Serotonin (5-HT) and Adrenergic Receptors | Arylpiperazine analogs bind to these GPCRs. nih.gov |
| Transient Receptor Potential (TRP) Channels | Piperidine carboxamides modulate TRPA1. nih.gov |
The biological activity of a molecule is intricately linked to its chemical structure. For this compound and its analogs, specific structural features can be correlated with their in vitro biological responses.
The piperidine ring is a key pharmacophoric element. Its conformation and the nature of its substituents are critical for biological activity. In many cases, the nitrogen atom of the piperidine ring is protonated at physiological pH, allowing for ionic interactions with acidic residues in the binding sites of target proteins.
The thiophene ring , as an aromatic heterocycle, can engage in various non-covalent interactions, including hydrophobic interactions and pi-pi stacking. Its electronic properties, influenced by the sulfur atom, can also play a role in binding.
The methyl group at the 3-position of the piperidine ring can have a profound impact on activity. It can influence the compound's lipophilicity, which affects its ability to cross biological membranes and access its target. Moreover, the steric bulk of the methyl group can affect the binding affinity and selectivity by either promoting a favorable conformation or causing steric hindrance. frontiersin.org Studies on other classes of compounds have shown that the addition of a methyl group can lock the conformation of a molecule, leading to increased potency. frontiersin.org
Advanced Characterization Techniques for 3 Methyl 4 Thiophen 3 Yl Piperidine
Spectroscopic Methods for Structural Confirmation
Spectroscopy is the cornerstone for verifying the molecular structure of 3-Methyl-4-(thiophen-3-yl)piperidine, with each technique offering unique insights into its atomic composition and bonding arrangement.
NMR spectroscopy provides a detailed map of the hydrogen and carbon atoms within the molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts can be reliably predicted based on data from analogous structures like 3-methylpiperidine (B147322), 4-phenylpiperidine, and various thiophene (B33073) derivatives. chemicalbook.comnih.gov
¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine (B6355638) ring, the methyl group, and the thiophene ring. The piperidine protons (at positions 2, 3, 4, 5, and 6) would appear as complex multiplets in the aliphatic region (δ 1.5-3.5 ppm). The methyl group protons would likely resonate as a doublet around δ 0.9-1.1 ppm, coupled to the proton at the C3 position. The protons on the thiophene ring are expected in the aromatic region (δ 7.0-7.5 ppm), with characteristic coupling patterns for a 3-substituted thiophene. The N-H proton of the piperidine ring would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
¹³C-NMR: The carbon NMR spectrum would complement the proton data. The piperidine carbons would be found in the aliphatic region (δ 20-60 ppm), while the thiophene carbons would appear in the aromatic region (δ 120-145 ppm). The methyl carbon is expected at the high-field end of the spectrum (δ 15-25 ppm). The specific shifts provide confirmation of the carbon skeleton.
Predicted NMR Data Summary
| Assignment | Predicted ¹H-NMR Shift (ppm) | Predicted ¹³C-NMR Shift (ppm) |
|---|---|---|
| Piperidine CH₂, CH | 1.5 - 3.5 | 20 - 60 |
| Methyl (CH₃) | 0.9 - 1.1 | 15 - 25 |
| Thiophene CH | 7.0 - 7.5 | 120 - 145 |
Note: These are predicted values based on analogous compounds. Actual experimental values may vary.
Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to display several key absorption bands. A moderate to weak band in the region of 3300-3500 cm⁻¹ would be characteristic of the N-H stretching vibration of the secondary amine. primescholars.com The aliphatic C-H stretching vibrations of the piperidine ring and methyl group would appear just below 3000 cm⁻¹. Aromatic C-H stretching from the thiophene ring is expected just above 3000 cm⁻¹. primescholars.com The C-S stretching vibration of the thiophene ring typically appears in the fingerprint region, around 600-800 cm⁻¹. nist.gov
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic C=C stretching vibrations of the thiophene ring would be clearly visible in the 1400-1600 cm⁻¹ region.
Key Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch | 3300 - 3500 | FT-IR |
| Aromatic C-H Stretch | 3050 - 3150 | FT-IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman |
| C=C Stretch (Thiophene) | 1400 - 1600 | FT-IR, Raman |
UV-Vis spectroscopy is used to study the electronic transitions within the molecule, which are primarily associated with the thiophene chromophore. Thiophene itself exhibits strong absorption bands around 230-240 nm. primescholars.com For this compound, the primary absorption maximum (λ_max) is expected to be in this region, possibly with a slight bathochromic (red) shift due to the substitution of the piperidine ring onto the thiophene core. This technique is particularly useful for quantitative analysis due to its sensitivity.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for obtaining structural information from its fragmentation pattern. The nominal molecular weight of the compound (C₁₀H₁₅NS) is approximately 181.3 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 181. The fragmentation pattern would likely be dominated by pathways characteristic of piperidine derivatives. A primary fragmentation would be α-cleavage adjacent to the nitrogen atom, leading to the loss of a hydrogen atom or an ethyl radical from the piperidine ring. Another significant fragmentation pathway would involve the cleavage of the bond between the piperidine and thiophene rings, resulting in ions corresponding to the thiophene cation (m/z 83) and the 3-methyl-piperidine fragment. nist.gov
X-ray Diffraction for Solid-State Structural Determination
For crystalline samples of this compound, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information. This technique can determine precise bond lengths, bond angles, and the conformation of the molecule in the solid state.
Based on studies of numerous substituted piperidine rings, including 3-methyl-2,6-diphenylpiperidin-4-one (B5426205) derivatives, it is highly probable that the piperidine ring in this compound adopts a stable chair conformation. nih.govresearchgate.net This conformation minimizes steric strain. X-ray diffraction would also elucidate the relative stereochemistry of the methyl and thiophenyl substituents (cis or trans) and their preferred orientations (axial or equatorial) on the piperidine ring.
Chromatographic Techniques for Purity and Isomer Separation in Research (e.g., HPLC, LC-MS)
Chromatographic methods are indispensable for assessing the purity of this compound and for separating its potential stereoisomers.
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method would be the standard approach for purity analysis. nih.gov Using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), one can achieve separation of the main compound from any impurities. Detection is typically performed using a UV detector set to the λ_max of the thiophene ring. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a powerful analytical tool. LC-MS allows for the separation of components in a mixture, followed by their identification based on their mass-to-charge ratio. This is particularly useful for identifying minor impurities and confirming the molecular weight of the main peak. Furthermore, LC-MS can be used to separate and identify the cis and trans diastereomers of this compound, as these isomers will have identical masses but may exhibit different retention times on the chromatographic column. nih.gov
Future Perspectives and Emerging Research Avenues
Development of Novel Synthetic Routes to Substituted Piperidine-Thiophene Hybrids
The synthesis of substituted piperidines, a crucial component of many pharmaceuticals, remains an important objective in organic chemistry. nih.gov The development of efficient and sustainable methods for creating these nitrogen-containing heterocyclic compounds is a key focus for the chemical industry. acs.org
Catalyst Development for Enhanced Stereoselectivity and Yields
Recent advancements in catalysis offer promising avenues for the synthesis of complex piperidine-thiophene hybrids with high stereoselectivity and yields.
Rhodium-Catalyzed Asymmetric Synthesis: A notable development is the use of rhodium catalysts in the asymmetric synthesis of 3-substituted piperidines. acs.org This method involves a reductive Heck reaction of arylboronic acids and pyridine (B92270), providing access to a wide variety of enantioenriched piperidines. acs.org
Gold-Catalyzed Cyclization: Gold catalysis has also emerged as a powerful tool. nih.gov A one-pot synthesis of piperidin-4-ols has been developed utilizing a sequence of gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This method demonstrates high diastereoselectivity in the ring formation step. nih.gov
Iridium-Catalyzed Hydrogenation: Iridium complexes have proven effective for the stereoselective catalytic hydrogenation of pyridine derivatives. nih.gov This approach allows for the synthesis of highly enantioselective C4-substituted piperidines, particularly when using water as a solvent to prevent racemization. nih.gov
Chemo-Enzymatic Dearomatization: A versatile and highly efficient chemo-enzymatic dearomatization of activated pyridines has been developed for preparing stereo-enriched 3- and 3,4-disubstituted piperidines. acs.org This method utilizes a 6-HDNO-catalyzed oxidation of readily accessible tetrahydropyridines, followed by an EneIRED-catalyzed conjugate reduction and iminium reduction to yield a broad range of chiral piperidines. acs.org
Table 1: Comparison of Catalytic Methods for Piperidine (B6355638) Synthesis
| Catalytic Method | Key Features | Advantages | Reference |
|---|---|---|---|
| Rhodium-Catalyzed Asymmetric Synthesis | Reductive Heck reaction of arylboronic acids and pyridine. | Provides access to a wide variety of enantioenriched piperidines. | acs.org |
| Gold-Catalyzed Cyclization | One-pot synthesis of piperidin-4-ols via cyclization, reduction, and rearrangement. | High diastereoselectivity in ring formation. | nih.gov |
| Iridium-Catalyzed Hydrogenation | Stereoselective catalytic hydrogenation of pyridine derivatives. | Allows for synthesis of highly enantioselective C4-substituted piperidines. | nih.gov |
| Chemo-Enzymatic Dearomatization | 6-HDNO-catalyzed oxidation followed by EneIRED-catalyzed reduction. | Versatile and highly efficient for preparing stereo-enriched 3- and 3,4-disubstituted piperidines. | acs.org |
Flow Chemistry and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being integrated into synthetic strategies to create more sustainable processes. cinz.nz Flow chemistry, in particular, offers significant advantages in this regard. rsc.org
Continuous Processing: Unlike batch chemistry, flow chemistry is a continuous process that allows for easier scaling of reactions by simply running the system for a longer duration. cinz.nzdurham.ac.uk This approach is inherently less wasteful than traditional techniques and provides superior reaction control. unimi.it
Greener Synthesis: Flow chemistry has the potential to enable a transition to safer and more environmentally friendly chemical synthesis. cinz.nz For instance, water-mediated intramolecular cyclization has been used as a green approach to synthesize piperidinols. nih.gov Additionally, eco-friendly methods for synthesizing new thiophene-based Schiff bases containing piperidine rings have been developed without the use of catalysts or solvents. acgpubs.org
Improved Safety and Efficiency: Microreactor flow technologies allow reactions to be performed under a wider range of conditions than conventional reactors, enabling the use of new reaction pathways that might be considered too difficult or dangerous in batch equipment. durham.ac.uk This is particularly advantageous for handling reactive and hazardous intermediates. durham.ac.uk
Advanced Computational Design for Targeted Molecular Interactions
Computational methods are playing an increasingly vital role in the design and optimization of novel therapeutic agents. These techniques allow for the prediction of molecular interactions and the identification of promising drug candidates.
Machine Learning and AI in De Novo Design and SAR Prediction
De Novo Drug Design: De novo drug design is a computational approach that generates novel molecular structures from atomic building blocks. nih.govresearchgate.net Artificial intelligence, particularly machine learning and deep reinforcement learning, has significantly impacted this field. nih.govresearchgate.net These methods can generate billions of novel molecular structures, which are then computationally profiled to predict their experimental endpoints. schrodinger.com
Structure-Activity Relationship (SAR) Prediction: Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are used to understand the relationship between the chemical structure of a compound and its biological activity. tandfonline.com Fragment-based QSAR models have been developed for piperidine-derived compounds to predict their activity and guide the design of new molecules. researchgate.net
Deep Interactome Learning: A recent development is the use of interactome-based deep learning for the ligand- and structure-based generation of drug-like molecules. nih.govchemrxiv.org This approach utilizes the strengths of both graph neural networks and chemical language models to construct compound libraries with specific bioactivity, synthesizability, and structural novelty without the need for application-specific fine-tuning. nih.govchemrxiv.org
Enhanced Sampling Techniques in Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide detailed insights into the dynamic behavior and stability of ligand-receptor complexes.
Binding Mode Analysis: MD simulations are used to investigate the binding modes of piperidine-thiophene hybrids with their biological targets. For example, simulations have been used to study the interactions of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These simulations help to understand the stability of the ligand-receptor complexes and the key amino acid residues involved in the interaction. nih.govnih.gov
Predicting Interaction Energies: Computational models can be used to calculate the intermolecular interaction energies of molecules like thiophene (B33073) dimers, providing insights into phenomena such as π-stacking. researchgate.net These calculations help in understanding the forces that stabilize ligand-receptor binding. researchgate.net
Stability of Complexes: In the development of anticancer agents, MD simulations have been employed to assess the stability and compactness of thiophene carboxamide derivatives within the tubulin-colchicine-binding pocket, confirming their potential as biomimetics of known drugs like Combretastatin A-4. mdpi.com
Exploration of New Biological Target Classes and Mechanistic Insights (In Vitro)
The structural features of piperidine-thiophene hybrids make them promising candidates for interacting with a diverse range of biological targets. bohrium.combenthamscience.com
Anticancer Activity: Novel piperine-carboximidamide hybrids have been designed and synthesized as multi-targeted antiproliferative agents, showing inhibitory activity against EGFR, BRAFV600E, and CDK2. nih.gov Similarly, certain piperidine derivatives have demonstrated antiproliferative activity against human leukemia cells. researchgate.net Thiophene analogues have also been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. researchgate.net
Antiviral Properties: Piperidine-substituted thiophene[3,2-d]pyrimidines have been designed and optimized as HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. nih.gov
Neurological and Other Activities: Piperidine derivatives are known to exhibit analgesic activities. researchgate.net The thiophene moiety is a privileged pharmacophore found in numerous FDA-approved drugs for various conditions, including cardiovascular and neurological disorders. nih.gov The versatility of these scaffolds allows for their exploration against a wide array of biological targets, including enzymes and receptors involved in various disease pathways. bohrium.combenthamscience.com
Table 2: Investigated Biological Targets for Piperidine-Thiophene Hybrids
| Biological Target Class | Specific Examples | Therapeutic Area | Reference |
|---|---|---|---|
| Kinases | EGFR, BRAFV600E, CDK2 | Oncology | nih.gov |
| Viral Enzymes | HIV-1 Reverse Transcriptase | Antiviral | nih.gov |
| Receptors | Opioid Receptors | Analgesia | researchgate.net |
| Structural Proteins | Tubulin | Oncology | mdpi.com |
Polypharmacology and Multi-Target Ligand Design Principles
The structural architecture of 3-Methyl-4-(thiophen-3-yl)piperidine, which combines a piperidine ring and a thiophene moiety, presents a compelling scaffold for the application of polypharmacology and multi-target ligand design principles. This approach moves away from the traditional "one-drug, one-target" paradigm towards the development of single chemical entities that can modulate multiple biological targets simultaneously. Such multi-target-directed ligands (MTDLs) are considered to have significant potential in treating complex, multifactorial diseases like neurodegenerative disorders and cancer. researchgate.net
The piperidine core is a well-established pharmacophore found in numerous approved drugs and is known to interact with a wide range of biological targets. nih.govresearchgate.net Similarly, the thiophene ring is a bioisostere of the phenyl group and is a key component in many pharmaceuticals, valued for its ability to engage in various receptor-ligand interactions. nih.gov The combination of these two moieties in this compound offers the potential for synergistic or additive effects on multiple disease-related pathways.
The design of MTDLs based on the this compound scaffold would involve the strategic modification of its structure to optimize binding affinities for a predefined set of targets. For instance, derivatives could be synthesized to concurrently target G-protein coupled receptors (GPCRs), ion channels, and enzymes that are implicated in a particular disease. This strategy has been successfully employed in the design of piperazine-substituted chalcones as inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), both of which are key targets in Alzheimer's disease. researchgate.net By rationally modifying the substituents on both the piperidine and thiophene rings of this compound, it is conceivable to develop novel MTDLs with tailored polypharmacological profiles.
Applications in Chemical Biology Research Tools
The unique physicochemical properties of the this compound scaffold also make it an attractive candidate for the development of chemical biology research tools. These tools are instrumental in dissecting complex biological processes and elucidating the mechanisms of action of therapeutic agents. One promising avenue is the development of fluorescent probes for cellular imaging. Thiophene-based dyes have been shown to be effective as fluorescent probes for imaging specific organelles, such as lysosomes, with high selectivity and photostability. nih.gov
By conjugating a fluorophore to the this compound core, or by modifying the thiophene ring to enhance its intrinsic fluorescence, novel probes could be created. These probes could be designed to localize to specific subcellular compartments or to report on the activity of a particular enzyme or receptor. For example, a probe that binds to a specific receptor could be used to visualize receptor trafficking or to screen for new ligands in a high-throughput format.
Furthermore, derivatives of this compound could be developed as affinity-based probes for target identification and validation. This would involve attaching a reactive group or a photoaffinity label to the molecule, which would allow it to covalently bind to its biological target upon activation. The resulting complex could then be isolated and identified using proteomic techniques, providing valuable information about the compound's mechanism of action.
Integration of Multi-Omics Data for Systems-Level Understanding of Compound Effects (In Vitro)
A systems-level understanding of the biological effects of this compound and its derivatives can be achieved through the integration of multi-omics data. This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of the cellular response to a chemical perturbation. nih.govnih.gov In an in vitro setting, treating a relevant cell line with the compound of interest and subsequently performing multi-omics analysis can reveal the pathways and networks that are modulated.
For instance, transcriptomic analysis (e.g., RNA-seq) could identify genes that are up- or down-regulated in response to the compound, providing clues about its primary targets and off-target effects. Proteomic analysis could then be used to confirm these findings at the protein level and to identify post-translational modifications that may be induced. Metabolomic analysis would complete the picture by revealing changes in the cellular metabolic state.
Q & A
Basic Research Questions
Q. How can synthetic routes for 3-Methyl-4-(thiophen-3-yl)piperidine be optimized for higher yields and purity?
- Methodological Answer : Optimize reaction conditions by varying solvents (e.g., dichloromethane or methanol), temperature (e.g., reflux vs. room temperature), and catalysts (e.g., Pd/C for hydrogenation). Use sequential purification steps such as column chromatography followed by recrystallization to isolate the compound. Monitor reaction progress via TLC or HPLC. For example, highlights the use of K₂CO₃ as a base in SN2 reactions, while emphasizes post-synthetic washes with saturated NaHCO₃ to remove acidic impurities .
Q. What analytical techniques are recommended for structural elucidation of this compound?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm proton and carbon environments, especially distinguishing the thiophene and piperidine moieties. High-resolution mass spectrometry (HRMS) validates molecular weight. For stereochemical confirmation, use X-ray crystallography if single crystals are obtainable (e.g., utilized X-ray for a similar piperidine derivative). Infrared (IR) spectroscopy can identify functional groups like C-S bonds in the thiophene ring .
Q. What safety precautions are critical during handling and storage of this compound?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or moisture absorption ( ). Use fume hoods for synthesis due to potential volatility. Wear nitrile gloves and safety goggles, as piperidine derivatives may exhibit acute toxicity (H300-H313 codes in ). Monitor for decomposition via periodic NMR checks .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
- Methodological Answer : Employ chiral auxiliaries or asymmetric catalysis. For instance, use (R)- or (S)-BINOL-derived catalysts in kinetic resolutions ( demonstrated stereoselective synthesis for a fluorophenyl-piperidine analog). Alternatively, enzymatic resolution with lipases could separate enantiomers. Chiral HPLC with cellulose-based columns validates enantiomeric excess (ee) .
Q. What strategies mitigate metabolic instability of this compound in preclinical studies?
- Methodological Answer : Conduct CYP inhibition assays (e.g., CYP3A4/2D6 in ) to identify metabolic hotspots. Modify the thiophene ring via fluorination or methyl group addition to reduce oxidation. Use in vitro microsomal stability assays (e.g., rat liver microsomes) to compare half-life improvements. Parallel artificial membrane permeability assays (PAMPA) assess BBB penetration for CNS-targeted analogs .
Q. How can computational modeling predict the reactivity of this compound in heterocyclic coupling reactions?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map electron density on the thiophene sulfur and piperidine nitrogen. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets like serotonin receptors. MD simulations (GROMACS) evaluate stability in aqueous vs. lipid environments, guided by ’s surface chemistry principles .
Q. How should researchers resolve contradictory data between theoretical and experimental results (e.g., unexpected byproducts)?
- Methodological Answer : Replicate reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Use LC-MS/MS to trace byproduct formation pathways. Cross-validate NMR assignments with 2D techniques (COSY, HSQC). For crystallographic discrepancies, refine models using SHELXTL and check for disorder (’s protocol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
